Cas no 383129-15-5 (2-(4-tert-Butylphenyl)azepane)

2-(4-tert-Butylphenyl)azepane is a substituted azepane derivative featuring a tert-butylphenyl moiety, which enhances its steric and electronic properties. This compound is of interest in organic synthesis and pharmaceutical research due to its rigid yet flexible azepane ring, offering a balance between conformational stability and reactivity. The tert-butyl group improves lipophilicity, making it valuable for applications requiring hydrophobic interactions. Its structural motif is useful in the development of bioactive molecules, particularly in modulating receptor binding or as an intermediate in complex syntheses. The compound’s well-defined stereochemistry and functional group compatibility further contribute to its utility in targeted chemical transformations.
2-(4-tert-Butylphenyl)azepane structure
2-(4-tert-Butylphenyl)azepane structure
Product Name:2-(4-tert-Butylphenyl)azepane
CAS No:383129-15-5
MF:C16H25N
MW:231.376404523849
CID:3055898
PubChem ID:3263199
Update Time:2025-06-11

2-(4-tert-Butylphenyl)azepane Chemical and Physical Properties

Names and Identifiers

    • 2-(4-tert-Butylphenyl)azepane
    • EN300-1153293
    • 2-[4-(TERT-BUTYL)PHENYL]AZEPANE
    • CS-0272575
    • AKOS001476007
    • 383129-15-5
    • BBL020506
    • STK893198
    • 2-(4-(Tert-butyl)phenyl)azepane
    • Inchi: 1S/C16H25N/c1-16(2,3)14-10-8-13(9-11-14)15-7-5-4-6-12-17-15/h8-11,15,17H,4-7,12H2,1-3H3
    • InChI Key: WAWDVBKVSNHTBJ-UHFFFAOYSA-N
    • SMILES: N1CCCCCC1C1C=CC(=CC=1)C(C)(C)C

Computed Properties

  • Exact Mass: 231.198699802Da
  • Monoisotopic Mass: 231.198699802Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 12Ų

2-(4-tert-Butylphenyl)azepane Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-(4-tert-Butylphenyl)azepane Pricemore >>

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Additional information on 2-(4-tert-Butylphenyl)azepane

Comprehensive Overview of 2-(4-tert-Butylphenyl)azepane (CAS No. 383129-15-5): Properties, Applications, and Industry Insights

2-(4-tert-Butylphenyl)azepane (CAS No. 383129-15-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This compound belongs to the azepane derivatives family, characterized by a seven-membered nitrogen-containing ring, which is often explored for its bioactive properties. The presence of a 4-tert-butylphenyl group further enhances its lipophilicity and stability, making it a candidate for various industrial and research applications.

In recent years, the demand for heterocyclic compounds like 2-(4-tert-Butylphenyl)azepane has surged, driven by their versatility in drug discovery and material science. Researchers are particularly interested in its potential as a building block for designing novel pharmaceutical intermediates. Its molecular structure allows for modifications that can lead to compounds with enhanced bioavailability or targeted activity, addressing current challenges in medicinal chemistry.

One of the trending topics in the scientific community is the exploration of sustainable synthesis methods for compounds like 2-(4-tert-Butylphenyl)azepane. With growing emphasis on green chemistry, researchers are investigating catalytic processes and solvent-free reactions to minimize environmental impact. This aligns with global initiatives such as the UN Sustainable Development Goals (SDGs), particularly Goal 12 (Responsible Consumption and Production).

The compound's physicochemical properties, including its melting point, solubility, and stability under various conditions, are critical for its practical applications. For instance, its lipophilic nature makes it suitable for formulations requiring controlled release or penetration enhancement, a hot topic in drug delivery systems. These attributes are often searched by professionals in pharmaceutical formulation and cosmetic chemistry.

Another area of interest is the role of 2-(4-tert-Butylphenyl)azepane in catalysis and polymer science. Its structural motifs can serve as ligands or modifiers in catalytic systems, improving efficiency in industrial processes. Additionally, its incorporation into polymeric materials could enhance thermal or mechanical properties, a subject frequently queried in material science forums.

From a commercial perspective, the compound's supply chain and regulatory compliance are frequently discussed. Manufacturers and distributors must adhere to REACH and GMP standards, ensuring quality and safety. These aspects are crucial for buyers searching for reliable suppliers or technical data sheets (TDS).

In summary, 2-(4-tert-Butylphenyl)azepane (CAS No. 383129-15-5) represents a multifaceted compound with promising applications across pharmaceuticals, materials science, and industrial chemistry. Its study aligns with contemporary trends such as sustainability, drug innovation, and advanced material design, making it a relevant topic for researchers and industry professionals alike.

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